Molecular Weight & Heavy Atom Count: Ortho-Isopropylamino Moiety Distinct from Primary Amine Analog
The target compound possesses a molecular weight of 227.69 g/mol and 15 heavy atoms, compared to 185.61 g/mol and 12 heavy atoms for 2-amino-5-chlorobenzohydrazide (CAS 5584-15-6), the closest unsubstituted-amino analog . This difference arises from the N-isopropyl group replacing the primary amine hydrogen atoms. The increased steric bulk and lipophilicity of the isopropyl moiety directly impact membrane permeability predictions, protein-binding pocket complementarity, and metabolic stability profiles in drug-discovery contexts [1]. This is a class-level inference based on established medicinal chemistry principles; direct experimental comparison data between these two specific compounds is not available in the current open literature.
| Evidence Dimension | Molecular weight (g/mol) and Heavy Atom Count |
|---|---|
| Target Compound Data | MW = 227.69 g/mol; 15 heavy atoms |
| Comparator Or Baseline | 2-Amino-5-chlorobenzohydrazide (CAS 5584-15-6): MW = 185.61 g/mol; 12 heavy atoms |
| Quantified Difference | ΔMW = +42.08 g/mol (+22.7%); Δ Heavy Atoms = +3 |
| Conditions | Calculated from molecular formula: C10H14ClN3O (target) vs. C7H8ClN3O (comparator) |
Why This Matters
The higher molecular weight and heavy atom count of the target compound indicate a more complex substitution pattern, which is critical when designing focused libraries where lipophilic bulk and steric occupancy of target binding sites are key selection parameters.
- [1] Almaz, Z. et al. (n.d.). Aminobenzohydrazide derivatives as new HRP inhibitors. Independent Academia. Synthesis and characterization of 26 aminobenzohydrazide derivatives. View Source
